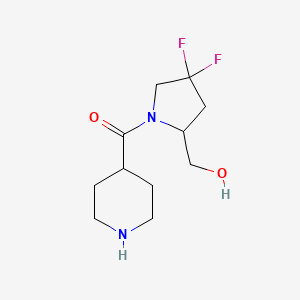
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a complex organic compound that features both pyrrolidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure, which includes fluorine atoms and a hydroxymethyl group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production process, including the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms are known to influence the metabolic stability and bioavailability of compounds, making this compound a valuable tool for biological research.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications. The presence of both pyrrolidine and piperidine rings, along with the fluorine atoms, suggests that it could interact with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable starting material for various industrial applications.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone would depend on its specific interactions with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activity.
Piperidine derivatives: These compounds share the piperidine ring structure and are also known for their biological activity.
Fluorinated compounds: These compounds contain fluorine atoms and are known for their enhanced metabolic stability and bioavailability.
Uniqueness
What sets (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone apart is the combination of these features in a single molecule
Properties
Molecular Formula |
C11H18F2N2O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C11H18F2N2O2/c12-11(13)5-9(6-16)15(7-11)10(17)8-1-3-14-4-2-8/h8-9,14,16H,1-7H2 |
InChI Key |
ZVKNHXPJVUPYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)N2CC(CC2CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















